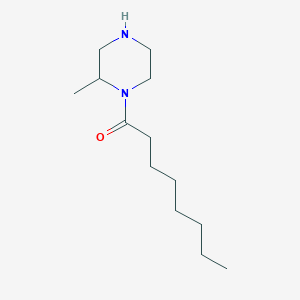

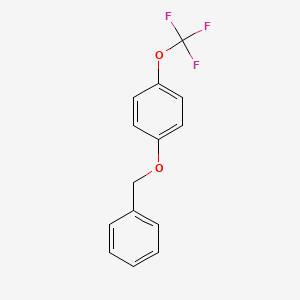

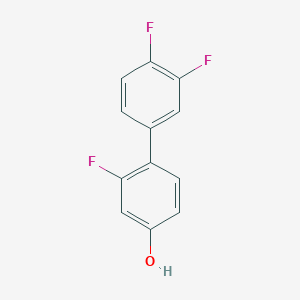

![molecular formula C13H10Br2N4O2 B6330602 2-[3-(二溴-1H-1,2,4-三唑-1-基)丙基]-2,3-二氢-1H-异吲哚-1,3-二酮 CAS No. 1240571-85-0](/img/structure/B6330602.png)

2-[3-(二溴-1H-1,2,4-三唑-1-基)丙基]-2,3-二氢-1H-异吲哚-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . During the past few years, there have been excellent progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1. 1 H-NMR spectrum of compounds 7a-e showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities . They have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state it exists as a 1:1 mixture of 1H- and 2H-tautomers .科学研究应用

药物开发中的三唑衍生物

三唑类化合物,包括1,2,4-三唑衍生物,因其广泛的生物活性而被广泛研究,以期在药物开发中发挥作用。这些化合物作为药物合成中的关键骨架,具有广泛的应用,从抗菌剂到抗癌剂。三唑的结构多样性允许进行显著的变异,从而发现具有靶向药理活性的化合物。研究表明,三唑衍生物具有抗炎、抗菌、抗肿瘤和抗病毒等特性,突出了它们在开发新治疗剂中的重要性(Ferreira 等人,2013)。

合成与化学性质

1,2,4-三唑衍生物的合成是研究的一个关键领域,正在探索各种合成途径以提高这些过程的效率和可持续性。绿色化学和环保程序的进步得到了特别的强调,旨在减少化学合成的环境影响。Huisgen 1,3-偶极环加成反应,也称为“点击”反应,是合成1,2,4-三唑的一种著名方法,在温和条件下提供高收率和选择性。这种方法支持开发新型三唑,这些三唑具有增强的生物活性和在药物开发中的潜在应用(Kaushik 等人,2019)。

超越制药的应用

除了药理应用外,1,2,4-三唑衍生物已被探索用于其他各种科学应用。例如,它们在材料科学中显示出潜力,例如在为金属表面开发缓蚀剂方面。1,2,4-三唑的特定特性,包括它们的稳定性和形成络合物的 ability,使它们适用于保护金属免受腐蚀,突出了这些化合物在生物和工业应用中的多功能性(Hrimla 等人,2021)。

作用机制

安全和危害

未来方向

Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

属性

IUPAC Name |

2-[3-(3,5-dibromo-1,2,4-triazol-1-yl)propyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2N4O2/c14-12-16-13(15)19(17-12)7-3-6-18-10(20)8-4-1-2-5-9(8)11(18)21/h1-2,4-5H,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRDBWROKIYVLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=NC(=N3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)

![3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6330526.png)

amine](/img/structure/B6330559.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B6330565.png)